molecular formula C9H9FO3 B2781755 3-(2-Fluoroethoxy)benzoic acid CAS No. 1365939-11-2

3-(2-Fluoroethoxy)benzoic acid

Cat. No.: B2781755
CAS No.: 1365939-11-2
M. Wt: 184.166
InChI Key: BKHUIZAHSLIHSE-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 2-fluoroethoxy group

Preparation Methods

The synthesis of 3-(2-Fluoroethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the ether bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(2-Fluoroethoxy)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Fluoroethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors relevant to its therapeutic applications .

Comparison with Similar Compounds

3-(2-Fluoroethoxy)benzoic acid can be compared with other similar compounds, such as:

    3-Ethoxybenzoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    2-Fluorobenzoic acid: Has the fluorine atom directly attached to the benzene ring, leading to different reactivity and applications.

    3-(2-Chloroethoxy)benzoic acid:

The uniqueness of this compound lies in the presence of the fluoroethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(2-fluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHUIZAHSLIHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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